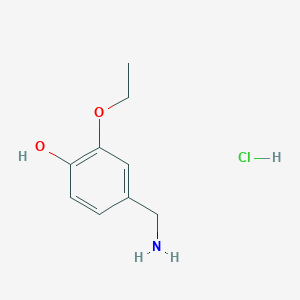

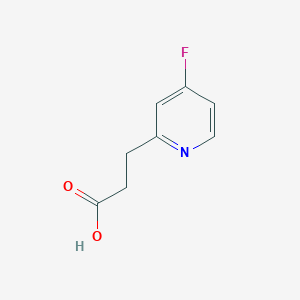

3-(4-Fluoropyridin-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Fluoropyridin-2-yl)propanoic acid” is an organic compound used in various fields of research and industry. It has a molecular formula of C8H8FNO2 and a molecular weight of 169.155 .

Molecular Structure Analysis

The InChI code for “3-(4-Fluoropyridin-2-yl)propanoic acid” is 1S/C8H8FNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) . This indicates the presence of a fluoropyridinyl group attached to a propanoic acid group.Physical And Chemical Properties Analysis

“3-(4-Fluoropyridin-2-yl)propanoic acid” is a solid at room temperature . The compound should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Metallation of π-Deficient Heteroaromatic Compounds

Research on the metallation of π-deficient heterocyclic compounds, including fluoropyridine derivatives, reveals important developments in this area. Studies show chemoselectivity at low temperatures using specific bases, leading to disubstituted pyridines, which are valuable in synthesizing compounds with potential applications in various fields, including medicinal chemistry (Marsais & Quéguiner, 1983).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) and its isomers have been extensively studied for their biological and pharmacological effects. Although not directly related to "3-(4-Fluoropyridin-2-yl)propanoic acid," the review on CGA's therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities, indicates the potential broad utility of structurally diverse compounds in medical research (Naveed et al., 2018).

Synthetic Strategies and Pharmacology of Cyanopyridine Derivatives

Cyanopyridine scaffolds, including fluorinated variants, are highlighted for their diverse biological activities, such as anticancer, antibacterial, and antifungal properties. This review emphasizes the importance of these compounds in drug discovery and organic synthesis, suggesting a potential area of application for "3-(4-Fluoropyridin-2-yl)propanoic acid" (Ghosh et al., 2015).

Practical Synthesis of Fluorobromobiphenyl Compounds

A study on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, illustrates the utility of fluorinated compounds in creating valuable intermediates for drug synthesis. This research might indirectly relate to the synthetic utility of "3-(4-Fluoropyridin-2-yl)propanoic acid" in medicinal chemistry (Qiu et al., 2009).

Degradation of Polyfluoroalkyl Chemicals

Environmental studies on the microbial degradation of polyfluoroalkyl chemicals, including those with structures similar to "3-(4-Fluoropyridin-2-yl)propanoic acid," provide insights into the environmental fate, persistence, and potential biodegradation pathways of fluorinated compounds. This research is crucial for assessing the environmental impact and degradation mechanisms of these substances (Liu & Avendaño, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

3-(4-fluoropyridin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-4-10-7(5-6)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBVAJOWVOGNKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoropyridin-2-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)

![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide](/img/structure/B2555649.png)

![2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2555650.png)

![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2555651.png)

![N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2555652.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)